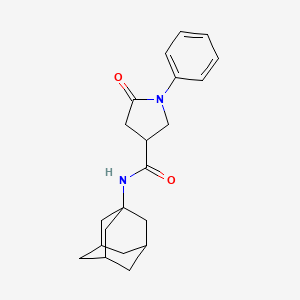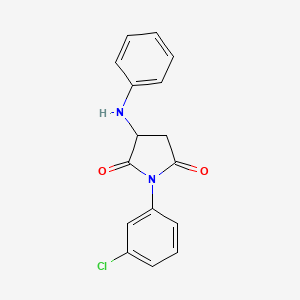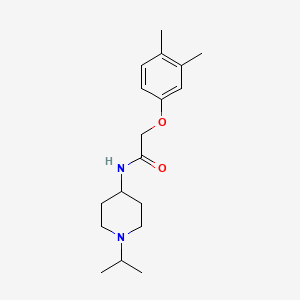
N-(ADAMANTAN-1-YL)-5-OXO-1-PHENYLPYRROLIDINE-3-CARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(ADAMANTAN-1-YL)-5-OXO-1-PHENYLPYRROLIDINE-3-CARBOXAMIDE is a complex organic compound that features an adamantane moiety, a phenyl group, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(ADAMANTAN-1-YL)-5-OXO-1-PHENYLPYRROLIDINE-3-CARBOXAMIDE typically involves the reaction of adamantane derivatives with pyrrolidine and phenyl-containing reagents. One common method involves the use of adamantanecarboxylic acid as a starting material, which undergoes a series of reactions including amidation and cyclization to form the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as microwave irradiation can be employed to enhance reaction rates and efficiency . The use of catalysts and specific solvents can also play a crucial role in the large-scale synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
N-(ADAMANTAN-1-YL)-5-OXO-1-PHENYLPYRROLIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.
Scientific Research Applications
N-(ADAMANTAN-1-YL)-5-OXO-1-PHENYLPYRROLIDINE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the design of antiviral and anticancer agents
Mechanism of Action
The mechanism of action of N-(ADAMANTAN-1-YL)-5-OXO-1-PHENYLPYRROLIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantane moiety enhances the compound’s ability to penetrate biological membranes, while the pyrrolidine and phenyl groups contribute to its binding affinity and specificity. Molecular docking studies have shown that the compound can inhibit viral replication by targeting viral proteins .
Comparison with Similar Compounds
Similar Compounds
N-(ADAMANTAN-1-YL)-4-[(ADAMANTAN-1-YL)-SULFAMOYL]BENZAMIDE: This compound shares the adamantane moiety and has shown significant antiviral activity.
N-(ADAMANTAN-1-YL)AMIDES: These compounds are synthesized from adamantane derivatives and have various biological activities, including antiviral and anticancer properties.
Uniqueness
N-(ADAMANTAN-1-YL)-5-OXO-1-PHENYLPYRROLIDINE-3-CARBOXAMIDE is unique due to its combination of an adamantane moiety with a pyrrolidine ring and a phenyl group. This structural arrangement provides a balance of hydrophobic and hydrophilic properties, enhancing its potential for diverse applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
N-(1-adamantyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c24-19-9-17(13-23(19)18-4-2-1-3-5-18)20(25)22-21-10-14-6-15(11-21)8-16(7-14)12-21/h1-5,14-17H,6-13H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNVPHPQIQWYIIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)C4CC(=O)N(C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40387206 |
Source


|
| Record name | ST014790 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40387206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6063-83-8 |
Source


|
| Record name | ST014790 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40387206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}ethanamine hydrochloride](/img/structure/B4986459.png)
![6-amino-4-isopropyl-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4986463.png)
![N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-2-(3-methyl-1H-pyrazol-1-yl)acetamide](/img/structure/B4986466.png)
![3-methoxy-N-[1-(propan-2-yl)piperidin-4-yl]benzamide](/img/structure/B4986473.png)

![[2-ethoxy-4-[(E)-[2-(3-methylphenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]phenyl] furan-2-carboxylate](/img/structure/B4986481.png)
![(3-Fluorophenyl)(4-(4-[(4-fluorophenyl)carbonyl]piperazin-1-yl)phenyl)methanone](/img/structure/B4986484.png)
![N-[2-(3-fluorophenyl)ethyl]-6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B4986488.png)

![4-[[4-(2,4-Dimethylphenyl)-1,3-thiazol-2-yl]amino]benzoic acid;hydrochloride](/img/structure/B4986496.png)
![10-benzoyl-3,3-dimethyl-11-(3-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4986508.png)
![1-(2-tert-butylphenoxy)-3-[(1-phenylethyl)amino]-2-propanol hydrochloride](/img/structure/B4986512.png)
![N-[(E)-3-morpholin-4-yl-1-(4-nitrophenyl)-3-oxoprop-1-en-2-yl]acetamide](/img/structure/B4986537.png)
![1-N-[2-[[4-[di(propan-2-yl)carbamoyl]benzoyl]amino]propyl]-4-N,4-N-di(propan-2-yl)benzene-1,4-dicarboxamide](/img/structure/B4986563.png)
